

Natural occurrence and mineral sources of sodium pentaborate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pentaborate pentahydrate*

Cat. No.: *B1171842*

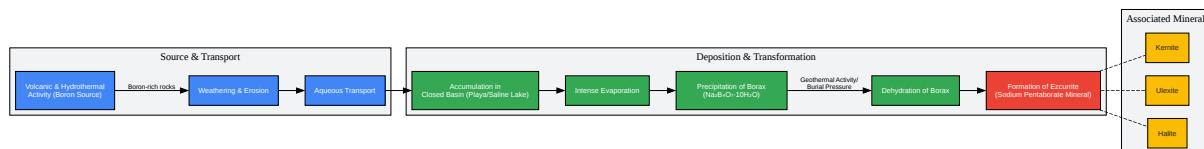
[Get Quote](#)

An In-depth Technical Guide on the Natural Occurrence and Mineral Sources of Sodium Pentaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pentaborate ($\text{Na}_2\text{B}_{10}\text{O}_{16} \cdot 10\text{H}_2\text{O}$ or more accurately $\text{Na}_4\text{B}_{10}\text{O}_{17} \cdot 7\text{H}_2\text{O}$ for its primary mineral form) is a significant borate compound with applications ranging from agriculture to nuclear energy.^{[1][2]} A thorough understanding of its natural occurrence and mineral sources is crucial for its sustainable exploration, extraction, and utilization in various scientific and industrial fields, including potential applications in drug development. This technical guide provides a comprehensive overview of the geology, mineralogy, and analytical characterization of sodium pentaborate's primary mineral source.


Natural Occurrence and Geological Formation

Sodium pentaborate occurs naturally as the mineral ezcurrite.^{[3][4]} Borate minerals, in general, are formed in specific geological settings characterized by volcanic activity and arid climates.^{[5][6]} The formation of these deposits is a multi-step process:

- Source of Boron: Volcanic and hydrothermal activities are the primary sources of boron, which is released into the environment.^{[1][6]}

- Transport and Accumulation: Weathering of boron-containing rocks and transport by water leads to the accumulation of boron in closed basins, such as playas and saline lakes.[7][8]
- Evaporation and Precipitation: In arid climates, intense evaporation concentrates the dissolved salts in these basins. This leads to the sequential precipitation of various borate minerals.[7][8] The specific minerals that form depend on the temperature, pressure, and chemical composition of the brine.[9]

Ezcurrite is typically formed from solutions derived from the dehydration of borax ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$) in discordant deposits within folded playa siltstones and sandstones.[10][11] It is often found in association with other borate minerals such as kernite, tincalconite, and ulexite, as well as halite.[9][10] The most significant known deposit of ezcurrite is the Tincalayu Mine in the Salar del Hombre Muerto, Catamarca Province, Argentina.[3][10]

[Click to download full resolution via product page](#)

Geological formation pathway of Ezcurrite.

Mineralogy of Ezcurrite

Ezcurrite is the primary mineral source of naturally occurring sodium pentaborate. Its key mineralogical properties are summarized below.

Physical Properties

Property	Value	Citation(s)
Color	Colorless	[3][4]
Luster	Vitreous, Silky	[3][4]
Hardness (Mohs)	3 - 3.5	[3][4]
Density (g/cm ³)	2.053 (measured), 2.049 (calculated)	[3][4]
Cleavage	Perfect on {110}, good on {100}, fair on {126}, poor on {110} {101}	[3][10]
Tenacity	Brittle	[3][10]
Streak	White	[4]
Transparency	Transparent	[4]

Chemical Properties and Composition

The chemical formula for ezcurrite is $\text{Na}_4\text{B}_{10}\text{O}_{17} \cdot 7\text{H}_2\text{O}$.^{[3][4]} However, structural studies have shown that the formula is more accurately represented as $[\text{Na}_2\text{B}_5\text{O}_7(\text{OH})_3] \cdot 2\text{H}_2\text{O}$.^{[3][12]}

Constituent	Weight % (Ideal)
Na_2O	20.72
B_2O_3	58.19
H_2O	21.08
Total	100.00

Data calculated from the ideal end-member formula.^[11]

Crystallography

Ezcurrite crystallizes in the triclinic crystal system.^{[3][4]} Detailed crystallographic data are presented in the following table.

Parameter	Value	Citation(s)
Crystal System	Triclinic	[3][4]
Space Group	P1	[4][10]
Unit Cell Dimensions	$a = 8.598(2) \text{ \AA}$, $b = 9.570(2) \text{ \AA}$, $c = 6.576(2) \text{ \AA}$, $\alpha = 102.75^\circ$, $\beta = 107.5^\circ$, $\gamma = 71.51^\circ$	[4][10]
a:b:c ratio	0.898 : 1 : 0.687	[4]
Volume	484.69 \AA^3	[4]

Experimental Protocols for Identification and Analysis

The identification and characterization of ezcurrite and other borate minerals involve a combination of analytical techniques.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a mineral sample and to determine its crystal structure.

Methodology:

- **Sample Preparation:** A small, representative portion of the mineral sample is finely ground to a homogenous powder (typically $<10 \mu\text{m}$ particle size) using an agate mortar and pestle. The powder is then mounted onto a sample holder. For single-crystal XRD, a small, well-formed crystal is isolated and mounted on a goniometer head.
- **Data Collection:** The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly $\text{Cu K}\alpha$ radiation) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). For single-crystal analysis, the crystal is rotated, and a series of diffraction patterns are collected at different orientations.

- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral phases. For ezcurrite, characteristic peaks are observed at d-spacings of 6.936 (100), 3.074 (38), 4.494 (29), 3.135 (19), 2.780 (19), 2.039 (10), and 3.302 (8) Å.[10] For single-crystal data, the diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are used to solve and refine the crystal structure.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the mineral, particularly the borate and hydroxyl groups.

Methodology:

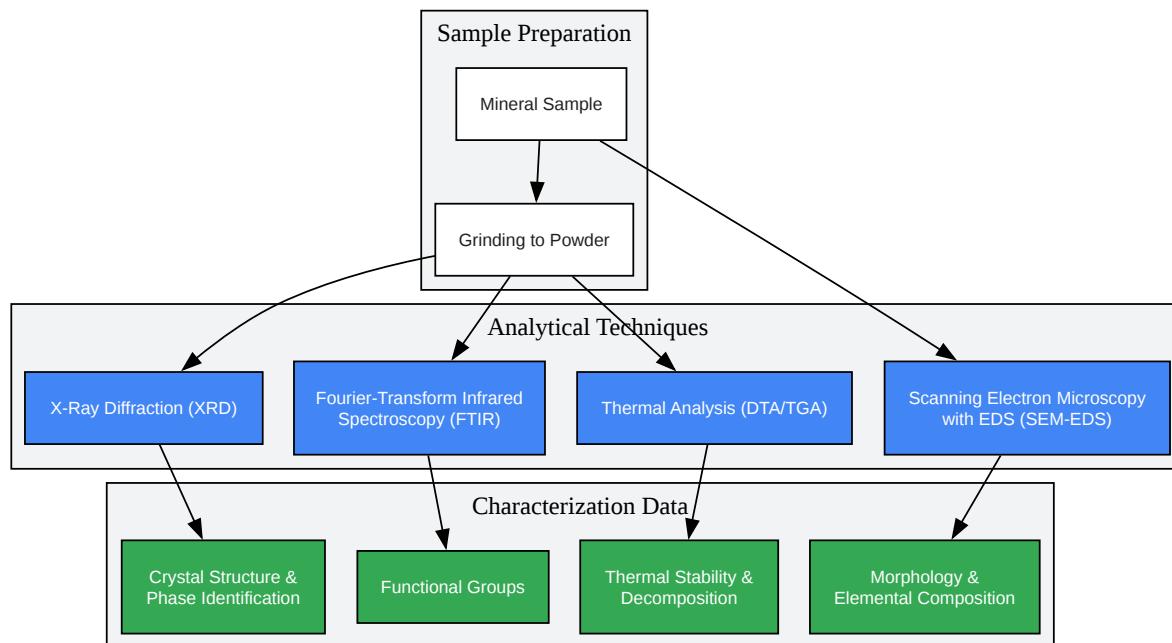
- Sample Preparation: A small amount of the powdered mineral sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Collection: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the sample.
- Data Analysis: The positions and shapes of the absorption bands in the FTIR spectrum are analyzed to identify the functional groups. For borate minerals, characteristic bands corresponding to B-O stretching and bending vibrations of BO_3 and BO_4 units, as well as O-H stretching and bending vibrations of hydroxyl groups and water molecules, are observed. [13][14]

Thermal Analysis (DTA/TGA)

Objective: To study the thermal stability and decomposition behavior of the mineral, particularly the dehydration and dehydroxylation processes.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the powdered mineral sample is placed in a crucible (e.g., alumina or platinum).
- Data Collection: The crucible is placed in a thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA). The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen). The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference material.
- Data Analysis: The TGA curve shows mass loss steps corresponding to dehydration and dehydroxylation. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition. For borate minerals like ulexite, distinct steps of water loss can be observed, followed by crystallization at higher temperatures.[\[13\]](#)[\[14\]](#)


Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDS)

Objective: To observe the morphology of the mineral crystals and to determine their elemental composition.

Methodology:

- Sample Preparation: A small fragment of the mineral or the powdered sample is mounted on an aluminum stub using conductive carbon tape or adhesive. The sample is then coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.
- Data Collection: The prepared stub is placed in the vacuum chamber of a scanning electron microscope. A focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons (for imaging morphology) and X-rays (for elemental analysis).
- Data Analysis: The secondary electron detector provides a high-resolution image of the sample's surface morphology. The EDS detector collects the characteristic X-rays emitted from the sample, and the resulting spectrum shows peaks corresponding to the elements present. The relative intensities of the peaks can be used for semi-quantitative elemental

analysis. For ezcurrite, the EDS spectrum will show peaks for sodium, boron, and oxygen. [13][15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Sodium Pentaborate | Customized lubricator | U.S. Borax [\[borax.com\]](https://borax.com)

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. mindat.org [mindat.org]
- 5. X-Ray analysis of two phases in the barium borate, sodium barium borate and sodium borate ternary phase diagram - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Natural Borates: Expert Guide and Analysis – Colemanite [colemanite.com]
- 7. Evaporites: Rock Types, Formation, Uses, Occurrence – Geology In [geologyin.com]
- 8. ALEX STREKEISEN-Evaporite- [alexstrekeisen.it]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. [handbookofmineralogy.org](https://www.handbookofmineralogy.org) [handbookofmineralogy.org]
- 11. Ezcurrite Mineral Data [webmineral.com]
- 12. mindat.org [mindat.org]
- 13. Mineralogical and thermal characterization of borate minerals from Rio Grande deposit, Uyuni (Bolivia) [diposit.ub.edu]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. Lubrizol | Imagined for Life. Enabled by Science.™ [lubrizol.com]
- To cite this document: BenchChem. [Natural occurrence and mineral sources of sodium pentaborate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171842#natural-occurrence-and-mineral-sources-of-sodium-pentaborate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com